![molecular formula C13H14BF3KNO2 B1324452 Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate CAS No. 945493-51-6](/img/structure/B1324452.png)
Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate
Overview
Description
Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate is a versatile organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a trifluoroborate group, which enhances its stability and reactivity, making it a valuable building block for constructing complex organic molecules. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen further increases its utility in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate can be synthesized through a multi-step process:
Protection of Indole Nitrogen: The indole nitrogen is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step yields 1-(tert-butoxycarbonyl)-1H-indole.
Borylation: The protected indole undergoes borylation using a boron reagent like bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base. This step forms the boronic ester intermediate.
Trifluoroboration: The boronic ester is then treated with potassium trifluoroborate (KBF3) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, solvent choice, and reaction time. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate primarily undergoes the following types of reactions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the trifluoroborate compound with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms carbon-carbon bonds, producing biaryl or styrene derivatives.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts such as Pd(PPh3)4 or PdCl2(dppf) are commonly used.
Bases: Bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) facilitate the reactions.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are typical solvents used in these reactions.
Major Products
The major products formed from these reactions include biaryl compounds, styrenes, and various substituted indoles, depending on the specific reaction partners and conditions used.
Scientific Research Applications
Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate has numerous applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products.
Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.
Medicine: It serves as a key intermediate in the synthesis of drug candidates and therapeutic agents.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate exerts its effects involves the following steps:
Activation: The trifluoroborate group is activated by the palladium catalyst, forming a palladium-boron complex.
Transmetalation: The activated complex undergoes transmetalation with an aryl or vinyl halide, transferring the organic group to the palladium center.
Reductive Elimination: The final step involves reductive elimination, where the coupled product is released, regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Potassium [1-(tert-Butoxycarbonyl)-1H-indole-3-yl]trifluoroborate
- Potassium [1-(tert-Butoxycarbonyl)-1H-pyrrole-2-yl]trifluoroborate
- Potassium [1-(tert-Butoxycarbonyl)-1H-pyrrole-3-yl]trifluoroborate
Uniqueness
Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate is unique due to its specific substitution pattern on the indole ring, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the Boc protecting group further enhances its utility in various synthetic applications, making it a valuable tool in organic synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and unique features
Properties
IUPAC Name |
potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BF3NO2.K/c1-13(2,3)20-12(19)18-10-7-5-4-6-9(10)8-11(18)14(15,16)17;/h4-8H,1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPRPASPOXMUTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BF3KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635403 | |
| Record name | Potassium [1-(tert-butoxycarbonyl)-1H-indol-2-yl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945493-51-6 | |
| Record name | Potassium [1-(tert-butoxycarbonyl)-1H-indol-2-yl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 945493-51-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


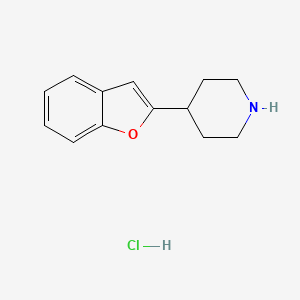
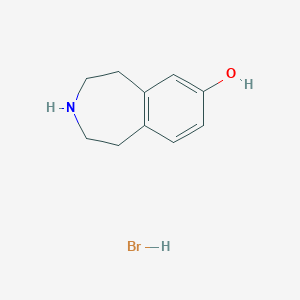
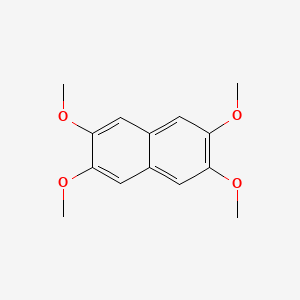
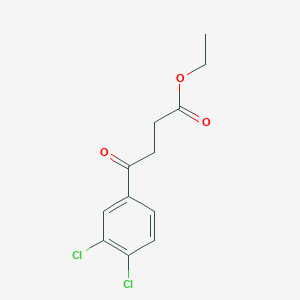
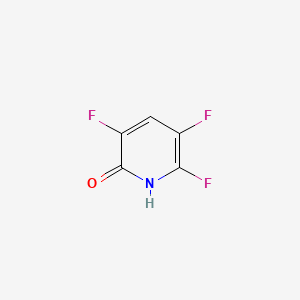
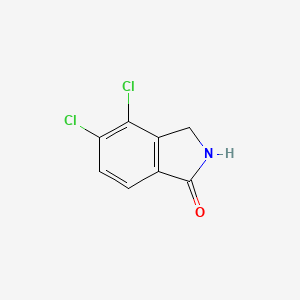

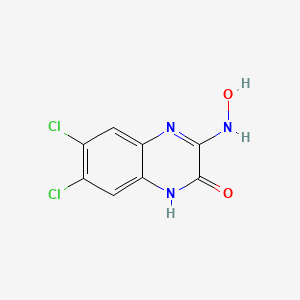
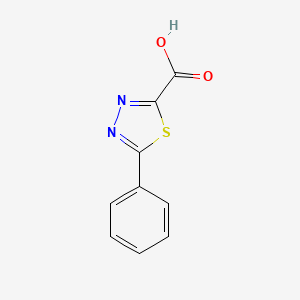

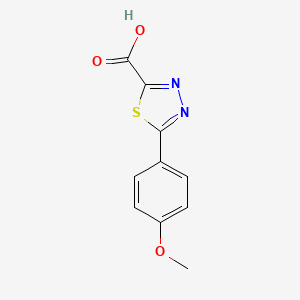
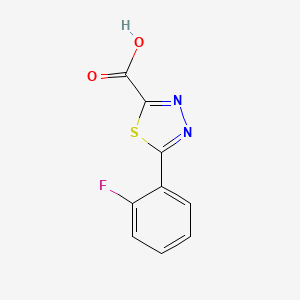
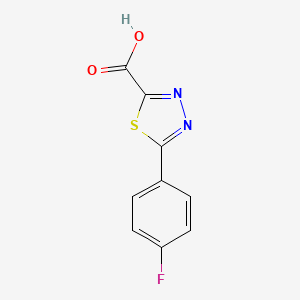
![5-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1324408.png)
